Cas no 63076-51-7 (Cyclopentylboronic acid)
Cyclopentylboronic acid Chemical and Physical Properties
Names and Identifiers
-
- Cyclopentylboronic acid
- Cyclopentylboronic Acid (contains varying amounts of Anhydride)
- Boronic acid,B-cyclopentyl
- cyclopentaneboronic acid
- Boronicacid, cyclopentyl- (9CI)
- Boronic acid, cyclopentyl-
- Cyclopentylboronic acid, 95%
- Cyclopentylboronicacid
- PubChem7792
- (-)-Paclitaxel;Paclitaxel
- Boronic acid, B-cyclopentyl-
- CYLOPENTYL BORONIC ACID
- Cyclopentylboronic acid, >=95%
- VTTDFSNKIMAQTB-UHFFFAOYSA-N
- RP08314
- AB08034
- C2400G1
- LS11157
- SY023521
- EN300-115787
- A8709
- DTXSID80370218
- FT-0624271
- AC-9536
- 63076-51-7
- GS-6308
- F0001-1713
- NCGC00249448-01
- C2442
- MFCD01074541
- J-520183
- AM80875
- Z1147227731
- AKOS009157823
- SCHEMBL257594
- HY-W000955
- CS-W000955
- DB-009650
-
- MDL: MFCD01074541
- Inchi: 1S/C5H11BO2/c7-6(8)5-3-1-2-4-5/h5,7-8H,1-4H2
- InChI Key: VTTDFSNKIMAQTB-UHFFFAOYSA-N
- SMILES: OB(C1CCCC1)O
Computed Properties
- Exact Mass: 114.08500
- Monoisotopic Mass: 114.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 68.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: White lens powder
- Density: 1.03
- Melting Point: 126 °C (dec.) (lit.)
- Boiling Point: 235℃ at 760 mmHg
- Flash Point: 95.9±22.6 °C
- Refractive Index: 1.449
- PSA: 40.46000
- LogP: 0.40340
- Solubility: Not determined
Cyclopentylboronic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Storage Condition:Store at 4°C,-4At ℃Store…Better
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
Cyclopentylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Cyclopentylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 011025-1g |
Cyclopentylboronic acid |
63076-51-7 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Frontier Specialty Chemicals | C8488-1 g |
Cyclopentylboronic acid |
63076-51-7 | 1g |
$ 7.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | C8488-5 g |
Cyclopentylboronic acid |
63076-51-7 | 5g |
$ 21.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | C8488-25 g |
Cyclopentylboronic acid |
63076-51-7 | 25g |
$ 63.00 | 2022-11-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C8488-1g |
Cyclopentylboronic acid |
63076-51-7 | 96% | 1g |
318.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C8488-5g |
Cyclopentylboronic acid |
63076-51-7 | 96% | 5g |
942.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C8488-25g |
Cyclopentylboronic acid |
63076-51-7 | 96% | 25g |
3118.0CNY | 2021-08-06 | |
| Matrix Scientific | 006629-5g |
Cyclopentylboronic acid, 97% |
63076-51-7 | 97% | 5g |
$37.00 | 2023-09-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-FI393-25g |
Cyclopentylboronic acid |
63076-51-7 | 98% | 25g |
859.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-FI393-1g |
Cyclopentylboronic acid |
63076-51-7 | 98% | 1g |
69.0CNY | 2021-08-06 |
Cyclopentylboronic acid Related Literature
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Irene Georgiou,Andrew Whiting Org. Biomol. Chem. 2012 10 2422
-
2. Enantioselective 1,4-addition of cyclopropylboronic acid catalyzed by rhodium/chiral diene complexesRyosuke Takechi,Takahiro Nishimura Chem. Commun. 2015 51 8528
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Xianjun Xu,Liliang Huang,Eva Smits,Ling Zhong,Huangdi Feng,Erik V. Van der Eycken New J. Chem. 2022 46 21176
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4. Light-induced reaction of boracyclanes with bromine in the presence of water. Ring contraction of boracyclanes to produce carbocyclic structuresYoshinori Yamamoto,Herbert C. Brown J. Chem. Soc. Chem. Commun. 1973 801
Additional information on Cyclopentylboronic acid
Cyclopentylboronic Acid (CAS No. 63076-51-7): A Versatile Compound in Modern Chemistry and Pharmaceutical Research
Cyclopentylboronic acid (CAS No. 63076-51-7) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its cyclopentyl and boronic acid functional groups, has gained considerable attention due to its unique properties and diverse applications. In this article, we will delve into the structure, synthesis, properties, and applications of cyclopentylboronic acid, highlighting its role in modern scientific advancements.
Structure and Synthesis
Cyclopentylboronic acid is a cyclic boronic acid with the molecular formula C5H9BO2. The compound features a five-membered cyclopentyl ring attached to a boronic acid group (B(OH)2). The synthesis of cyclopentylboronic acid can be achieved through various methods, including the hydroboration-oxidation of cyclopentene or the reaction of cyclopentylmagnesium bromide with trialkyl borates followed by hydrolysis. These synthetic routes are well-documented in the literature and have been optimized for high yields and purity.
Physical and Chemical Properties
Cyclopentylboronic acid is a white crystalline solid with a melting point of approximately 105°C. It is soluble in water and polar organic solvents such as methanol and ethanol. The compound exhibits weak acidity due to the presence of the boronic acid group, which can form stable complexes with various Lewis bases. This property makes cyclopentylboronic acid an excellent ligand in coordination chemistry and catalysis.
Applications in Organic Synthesis
Cyclopentylboronic acid has found extensive use in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. In these reactions, cyclopentylboronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives. This coupling reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science applications.
Cyclopentylboronic acid is also utilized as a building block for the synthesis of more complex boron-containing compounds. For example, it can be converted into cyclopentylboronate esters, which are valuable intermediates in the preparation of boron-containing polymers and materials with unique properties.
Pharmaceutical Applications
In the pharmaceutical industry, cyclopentylboronic acid has shown promise as a key intermediate in the synthesis of various drugs. Its ability to form stable complexes with metal ions makes it useful in metal-based drug delivery systems. Additionally, the compound's reactivity and functional group versatility allow for the design and synthesis of novel drug candidates with improved pharmacological properties.
Recent studies have explored the use of boron-containing compounds, including cyclopentylboronic acid, in cancer therapy. Boron neutron capture therapy (BNCT) is an experimental treatment that involves administering boron-containing drugs to cancer cells followed by irradiation with low-energy neutrons. The boron atoms capture neutrons and undergo nuclear fission, releasing alpha particles that selectively destroy cancer cells while minimizing damage to healthy tissue. While still in early stages, this approach holds potential for treating certain types of cancer that are resistant to conventional therapies.
Safety and Handling
Cyclopentylboronic acid should be handled with care due to its reactivity with air and moisture. It is recommended to store the compound under an inert atmosphere such as nitrogen or argon to prevent degradation. Proper personal protective equipment (PPE) should be worn when handling this compound to avoid skin contact and inhalation.
In conclusion, cyclopentylboronic acid (CAS No. 63076-51-7) is a versatile compound with significant applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical properties make it an essential reagent in modern chemistry laboratories. As research continues to advance, we can expect to see new and innovative uses for this important compound.
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